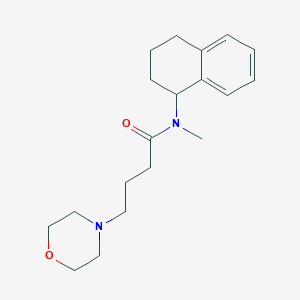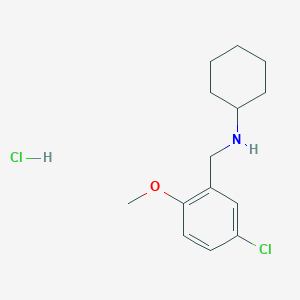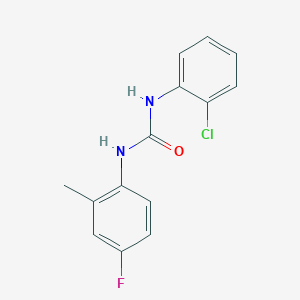![molecular formula C11H9Cl2NO3 B5371487 4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for pain relief. However, for the purposes of
作用机制
The mechanism of action of diclofenac involves the inhibition of COX enzymes. Specifically, diclofenac inhibits both COX-1 and COX-2 enzymes. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and regulate blood clotting. COX-2 is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting both COX enzymes, diclofenac can reduce pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It can reduce inflammation and pain, as previously mentioned. It can also reduce fever by inhibiting the production of prostaglandins that regulate body temperature. Additionally, diclofenac can inhibit platelet aggregation, which can reduce the risk of blood clots.
实验室实验的优点和局限性
One advantage of using diclofenac in lab experiments is its well-established mechanism of action. Its ability to inhibit COX enzymes has been extensively studied and is well-understood. Additionally, diclofenac is readily available and relatively inexpensive. However, one limitation of using diclofenac is its potential to interfere with other pathways that are regulated by prostaglandins. This can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on diclofenac. One area of interest is its potential as a cancer treatment. Some studies have suggested that diclofenac may have anti-cancer properties, possibly by inhibiting angiogenesis. Another area of interest is its potential as a treatment for Alzheimer's disease. Some studies have suggested that diclofenac may have neuroprotective effects and may reduce the risk of developing Alzheimer's disease. Finally, there is ongoing research into the development of diclofenac analogs that may have improved efficacy and reduced side effects.
合成方法
The synthesis of 4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid involves several steps. The first step is the conversion of 2,3-dichlorophenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-amino-3-methylbutanoic acid to form the corresponding amide. Finally, this amide is dehydrated to form the desired product.
科学研究应用
4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid has been used extensively in scientific research due to its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, diclofenac can reduce inflammation and pain.
属性
IUPAC Name |
(E)-4-(2,3-dichloroanilino)-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c1-6(11(16)17)5-9(15)14-8-4-2-3-7(12)10(8)13/h2-5H,1H3,(H,14,15)(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJCXVYLKRQYCY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=C(C(=CC=C1)Cl)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)

![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)



![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)

![2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)